5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-3-5-16(24)6-4-15)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKNDTYMFCGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazole intermediate, followed by the introduction of the triazole ring through cyclization reactions. The piperazine moiety can be introduced via nucleophilic substitution reactions, where the chlorophenyl and fluorophenyl groups are attached to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific interactions with molecular targets. For instance, it could act by binding to specific receptors or enzymes, modulating their activity. The molecular pathways involved might include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
*Molecular weights estimated from provided formulas or calculated using standard atomic masses.
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl Groups : The target compound’s 4-chlorophenyl and 4-fluorophenyl groups may enhance binding to hydrophobic pockets in target proteins, as seen in analogs with similar substituents . Chlorine’s electron-withdrawing nature could increase electrophilic interactions, while fluorine’s small size improves metabolic stability.
- Piperazine Modifications: The 4-(4-fluorophenyl)piperazine in the target compound contrasts with the 4-ethylpiperazine in ’s analog.
- Ethyl vs. Methyl Substituents : The 2-ethyl group in the target compound likely increases lipophilicity compared to methyl analogs, as observed in and . This could prolong half-life but reduce aqueous solubility .
Pharmacological Potential
- Antimicrobial Activity : highlights the antimicrobial efficacy of chloro- and fluorophenyl-substituted thiazoles, suggesting the target compound may exhibit similar properties .
- CNS Applications : Piperazine-containing analogs () are often explored for neuropsychiatric applications due to their affinity for 5-HT or D2 receptors .
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , also referred to by its chemical structure, is of significant interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure that includes a thiazolo-triazole core, piperazine moiety, and chlorophenyl and fluorophenyl substituents. The biological activity of this compound is primarily attributed to its interactions with various biological targets, which can be explored through various assays and studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClFN5O2S |
| Molecular Weight | 510.0 g/mol |
| CAS Number | 887220-70-4 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The presence of the piperazine ring suggests potential interactions with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in the treatment of psychiatric disorders such as depression and anxiety.
Interaction with Biological Targets
Research indicates that compounds similar to this one exhibit significant binding affinity to serotonin receptors. The chlorophenyl and fluorophenyl groups may enhance lipophilicity and receptor binding, thereby increasing the compound's efficacy. Studies have shown that modifications in these substituents can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of related compounds. For example:
- Antiproliferative Activity : Compounds with similar thiazolo-triazole structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : Some derivatives exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Key findings include:
- Efficacy in Animal Models : In models of anxiety and depression, compounds similar to this one have shown significant reductions in behavioral symptoms when administered at specific dosages.
- Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
-
Case Study on Antidepressant Activity :
- A study evaluated the antidepressant-like effects of a structurally similar compound in a rat model. Results indicated that administration led to significant reductions in despair behavior in the forced swim test, suggesting potential for clinical application in mood disorders.
-
Case Study on Anticancer Effects :
- Research focused on the anticancer properties of a derivative featuring a similar thiazolo-triazole framework demonstrated effective inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
